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Compound of Interest

Compound Name: Fgfr3-IN-9

Cat. No.: B12375676

For researchers, scientists, and drug development professionals, this document provides an in-
depth technical overview of Infigratinib, a promising investigational therapy for achondroplasia.
This guide details the mechanism of action, summarizes key preclinical and clinical data, and
outlines the experimental protocols from pivotal studies.

Introduction to Achondroplasia and the Role of
FGFR3

Achondroplasia, the most common form of dwarfism, is an autosomal dominant genetic
disorder. It is characterized by disproportionate short stature, with short limbs, a relatively long
and narrow trunk, and macrocephaly with frontal bossing. The underlying cause of over 99% of
achondroplasia cases is a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3
(FGFR3) gene.

The specific G380R mutation in the transmembrane domain of the FGFR3 protein leads to its
constitutive activation. This overactive receptor negatively regulates endochondral ossification,
the process by which bone tissue is created from cartilage, particularly in the long bones. The
downstream signaling cascade from the activated FGFR3 receptor inhibits the proliferation and
differentiation of chondrocytes in the growth plates, ultimately leading to impaired bone growth.

Infigratinib: A Targeted FGFR3 Inhibitor
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Infigratinib (formerly BGJ398) is an orally bioavailable, selective, small-molecule tyrosine
kinase inhibitor that targets FGFR1, FGFR2, and FGFRS3. By binding to the ATP-binding pocket
of the FGFR3 kinase domain, Infigratinib blocks the receptor's autophosphorylation and
subsequent activation of downstream signaling pathways. This targeted inhibition aims to
normalize the excessive signaling caused by the FGFR3 mutation in achondroplasia, thereby
promoting chondrocyte proliferation and differentiation and restoring more typical bone growth.

Mechanism of Action

The constitutively active FGFR3 receptor in achondroplasia triggers downstream signaling
cascades, primarily the RAS-MAPK and STAT1 pathways, which inhibit chondrocyte
proliferation and maturation. Infigratinib acts as an ATP-competitive inhibitor at the intracellular
tyrosine kinase domain of FGFR3. This blockade prevents the transfer of phosphate from ATP
to tyrosine residues on the receptor, thereby inhibiting its activation and the subsequent
phosphorylation of downstream signaling molecules. The intended therapeutic effect is the
reduction of the inhibitory signals on chondrocyte activity, allowing for the partial restoration of
endochondral bone growth.
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Figure 1: Infigratinib's Mechanism of Action on the FGFR3 Signaling Pathway.

Preclinical Research

Infigratinib has been evaluated in a preclinical mouse model of achondroplasia (Fgfr3Y367C/+),
which carries a mutation analogous to a common human FGFR3 mutation causing
achondroplasia. These studies have demonstrated a dose-dependent improvement in skeletal
parameters.

Preclinical Study Data

The following table summarizes the key quantitative findings from a preclinical study of
Infigratinib in the Fgfr3Y367C/+ mouse model.[1][2]
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Dose Group Improvement in Improvement in Improvement in
(Subcutaneous, Upper Limb Bone Lower Limb Bone Foramen Maghum
daily for 15 days) Length Length Size

0.2 mg/kg/day Data not specified Data not specified Data not specified
0.5 mg/kg/day 7% - 14% 10% - 17% 12%

1.0 mg/kg

(intermittent, every 3 Data not specified Data not specified Data not specified
days)

Data presented as a percentage improvement compared to vehicle-treated mutant mice. All
improvements at the 0.5 mg/kg/day dose were statistically significant (p < 0.01).[1]

Preclinical Experimental Protocol

Animal Model: The Fgfr3Y367C/+ mouse model, which mimics the phenotype of human
achondroplasia, was used.[1]

Treatment Administration: Infigratinib was administered via subcutaneous injections.[3]

Dosing Regimen: Mice were treated with daily doses of 0.2 mg/kg or 0.5 mg/kg, or an
intermittent dose of 1 mg/kg every 3 days. Treatment began at postnatal day 1 and continued
for 15 days.[3]

Assessments:

o Skeletal Analysis: Measurements of bone length (upper and lower limbs) and the foramen
magnum were conducted.[1]

» Histology: The organization of the hypertrophic zone of the growth plate was examined to
assess the effect of Infigratinib on chondrocyte differentiation.

» Toxicity: The general health and any signs of toxicity in the treated mice were monitored. No
apparent toxicity was noted at the tested doses.[1]
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Figure 2: Experimental Workflow for the Preclinical Evaluation of Infigratinib.

Clinical Research: The PROPEL Program

The clinical development of Infigratinib for achondroplasia is being conducted through the
PROPEL program, which includes an observational study (PROPEL) and a Phase 2
interventional study (PROPEL 2).

PROPEL 2 Clinical Trial Data
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The PROPEL 2 study is a Phase 2, open-label, dose-escalation and dose-expansion trial
designed to evaluate the safety and efficacy of oral Infigratinib in children with achondroplasia.
The primary efficacy endpoint is the change from baseline in annualized height velocity (AHV).
The following table summarizes the key efficacy data from the different dose cohorts of the
PROPEL 2 trial.[1][4][5]

Mean Change from

Cohort Dose (oral, daily) Baseline in AHV Timepoint
(cmlyear)
0.016, 0.032, 0.064 Not statistically
Cohorts 1-3
mg/kg/day significant
Cohort 4 0.128 mg/kg/day +1.52
Cohort 5 0.25 mg/kg/day +2.51 12 months
Cohort 5 0.25 mg/kg/day +2.50 18 months

In Cohort 5, the mean change from baseline in height Z-score was +0.54 (p<0.001) at 18
months, and there was a statistically significant improvement in body proportionality.[1] No
treatment-related serious adverse events were reported in Cohort 5.

PROPEL 2 Clinical Trial Protocol

Study Design: A Phase 2, prospective, open-label, dose-escalation, and dose-expansion study.

[4]

Participant Population: Children aged 3 to 11 years with a clinical and molecular diagnosis of
achondroplasia who have completed at least 6 months in the PROPEL observational study.[4]

Dosing Regimen: The study consists of five sequential dose-escalation cohorts, with daily oral
administration of Infigratinib at doses ranging from 0.016 mg/kg to 0.25 mg/kg.

Primary Endpoints:
o Safety: Incidence of treatment-emergent adverse events.[4]

» Efficacy: Change from baseline in annualized height velocity (AHV).[4]
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Secondary Endpoints:
¢ Change from baseline in height Z-score.
* Change from baseline in upper-to-lower body segment ratio.

* Pharmacokinetics of Infigratinib.[4]

Enrollment into PROPEL 2
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Figure 3: PROPEL 2 Clinical Trial Workflow.

Conclusion

Infigratinib represents a targeted therapeutic approach for achondroplasia by directly inhibiting
the overactive FGFR3, the root cause of the condition. Preclinical studies in a relevant mouse
model have demonstrated its potential to improve skeletal growth. Furthermore, Phase 2
clinical trial data has shown a dose-dependent increase in annualized height velocity in
children with achondroplasia, with a favorable safety profile at the doses tested. Ongoing and
future clinical studies will be crucial in further defining the long-term efficacy and safety of
Infigratinib as a potential treatment for achondroplasia.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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